1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Overview
Description
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been extensively studied and are known to interact with various biological targets .
Mode of Action
It is known that the pyrazolo[3,4-b]pyridine scaffold is a key structural component in many biologically active compounds . The interaction of these compounds with their targets often involves the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Compounds with the pyrazolo[3,4-b]pyridine scaffold have been found to be involved in a variety of biological processes .
Result of Action
Compounds with the pyrazolo[3,4-b]pyridine scaffold have been found to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways that are essential for cell division . Additionally, it can modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in malignant cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can result in the disruption of critical signaling pathways, ultimately affecting cellular functions such as proliferation and survival .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function . In vitro studies have shown that the compound remains stable under physiological conditions, maintaining its biological activity over extended periods . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to the formation of inactive metabolites .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active or inactive metabolites . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical determinants of its biological activity . The compound can be transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its accumulation and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . This subcellular targeting can enhance the compound’s therapeutic efficacy by ensuring its interaction with relevant biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid. The resulting intermediate is then subjected to cyclization to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyridines.
Scientific Research Applications
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Uniqueness
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrazolopyridine derivatives. Its methyl group at the N1 position and the cyano group at the C3 position contribute to its high affinity for TRKs and its potent anticancer properties .
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-12-8-6(3-2-4-10-8)7(5-9)11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDPQXVFZVSJJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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